molecular formula C7H12O B1655684 2-Methylidenecyclohexan-1-ol CAS No. 4065-80-9

2-Methylidenecyclohexan-1-ol

Cat. No.: B1655684
CAS No.: 4065-80-9
M. Wt: 112.17 g/mol
InChI Key: GTAPKXQXCYRLRG-UHFFFAOYSA-N
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Description

2-Methylidenecyclohexan-1-ol is an organic compound with the molecular formula C7H12O. It is a cyclohexanol derivative characterized by the presence of a methylene group at the second position of the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylidenecyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde in the presence of a base, followed by reduction. This method typically requires controlled temperatures and specific reaction times to ensure high yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 2-Methylidenecyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylidenecyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylidenecyclohexan-1-ol involves its interaction with various molecular targets. The methylene group allows for versatile chemical reactions, enabling the compound to act as a precursor in the synthesis of more complex molecules. Its biological activity is attributed to its ability to interact with cellular components, potentially disrupting microbial cell walls or interfering with metabolic pathways .

Comparison with Similar Compounds

Uniqueness: This structural feature allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and industrial applications .

Properties

IUPAC Name

2-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h7-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAPKXQXCYRLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312052
Record name 2-methylidenecyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4065-80-9
Record name NSC249229
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylidenecyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylidenecyclohexan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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